3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5520~2,6~0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid typically involves multiple steps. One common method includes the reaction of diacyl-2,3,5,6-tetraoxypiperazine or tetraoxadiazaisowurtzitane derivatives with strong acids and nitrate sources . The reaction is exothermic and proceeds at temperatures above ambient, with the product being precipitated by cooling and purified by washing with methanol and/or sodium bicarbonate .
Industrial Production Methods
For large-scale synthesis, the process involves combining hexa-substituted piperazine derivatives with a medium containing nitronium anion sources and strong acids to generate nitronium anions . This method ensures a higher yield and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen in the presence of catalysts.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and various catalysts. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce simpler derivatives of the original compound.
Scientific Research Applications
3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . This interaction can lead to changes in cellular functions and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- 4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo[5.5.0.05,903,11]dodecane (TEX) : Known for its high density and use in energetic materials .
- 2,4,8,10-Tetraoxaspiro[5.5]undecane : Another compound with a similar tetracyclic structure, used in various chemical applications .
Uniqueness
3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5520~2,6~
Properties
Molecular Formula |
C18H18N2O8 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
3-[10-(2-carboxyethyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-en-4-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O8/c21-9(22)3-5-19-15(25)11-7-1-2-8(13(11)17(19)27)14-12(7)16(26)20(18(14)28)6-4-10(23)24/h1-2,7-8,11-14H,3-6H2,(H,21,22)(H,23,24) |
InChI Key |
YSBXBRVNFWEUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)N(C4=O)CCC(=O)O)C(=O)N(C3=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.